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Authored for researchers, scientists, and drug development professionals, this guide provides
an objective comparison of leading in vivo RNA structure probing techniques. We delve into the
methodologies, data outputs, and inherent strengths and limitations of each approach to inform
your experimental design.

The three-dimensional structure of RNA is intrinsically linked to its function, regulating
everything from gene expression to catalytic activity.[1] Understanding RNA structure within its
native cellular environment is therefore paramount for deciphering biological mechanisms and
developing targeted therapeutics. In vivo probing techniques offer a powerful lens to view these
structures as they exist and function inside living cells.[2]

This guide focuses on prevalent chemical probing methods that are coupled with high-
throughput sequencing. These techniques utilize small, cell-permeable chemicals to modify
structurally accessible nucleotides. The locations of these modifications are then identified by
next-generation sequencing, providing a footprint of the RNA's structural landscape at single-
nucleotide resolution.[3][4]

Key In Vivo RNA Structure Probing Techniques
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Several technigues have been developed to probe RNA structure in vivo, each with distinct
advantages and applications. The primary methods discussed here are:

 DMS-MaP-seq (Dimethyl Sulfate Mutational Profiling with Sequencing): Utilizes dimethyl
sulfate (DMS) to methylate the Watson-Crick face of unpaired adenine and cytosine bases.

[1]5]

o SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational
Profiling): Employs reagents that acylate the 2'-hydroxyl group of the ribose backbone in
flexible regions of the RNA.[6][7]

e ICSHAPE (in vivo Click-Selective 2'-Hydroxyl Acylation and Profiling of RNA Structures): A
variation of SHAPE that uses a modified chemical probe (NAI-N3) allowing for the
enrichment of modified RNAs, which can improve the signal-to-noise ratio.[8][9]

o PARS (Parallel Analysis of RNA Structure): Uses enzymes—RNase V1 (cleaves double-
stranded RNA) and S1 nuclease (cleaves single-stranded RNA)—to deduce RNA structure.
While powerful, its in vivo application is limited as the enzymes are not cell-permeable.[10]
[11]

Quantitative Comparison of Techniques

The selection of an appropriate in vivo RNA structure probing technique depends on the
specific research question, the RNA of interest, and the experimental system. The following
table summarizes the key quantitative and qualitative features of the leading methods.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6888943/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1851-6_16
https://pubmed.ncbi.nlm.nih.gov/29725122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6193560/
https://pubmed.ncbi.nlm.nih.gov/26766114/
https://www.researchgate.net/figure/PARS-seq-experimental-flow-a-Construction-of-single-stranded-SS-or-double-stranded_fig2_321036090
https://www.illumina.com/science/sequencing-method-explorer/kits-and-arrays/pars-dsrna-seq.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

Feature DMS-MaP-seq SHAPE-MaP icSHAPE PARS
) Chemical (e.qg., Chemical (NAI- Enzymatic
Probe Type Chemical (DMS)
1M7, NAI) N3) (RNase V1, S1)
All 4 nucleotides All 4 nucleotides
Target Unpaired A and (reports on (reports on ]
) All 4 nucleotides
Nucleotides C backbone backbone
flexibility) flexibility)
. ) ) ) Low (not suitable
Cell Permeability  High High High o
for in vivo)
Resolution Single nucleotide  Single nucleotide  Single nucleotide  Single nucleotide
) ] RT stops or
Readout RT mutations RT mutations . RT stops
mutations
) ) ) ] High (due to )
Signal-to-Noise High Moderate to High ) Variable
enrichment)
Enzyme
Can be Can be o
Can be accessibility can

influenced by

influenced by

influenced by

be biased;

Bias/Artifacts o protein binding protein binding ]
protein binding. potential for
and RNA and RNA ) )
[3] o o over-digestion.
modifications. modifications.
[11]
Secondary and _
] Secondary Secondary and ] In vitro
Primary ] tertiary structure,
o structure of A tertiary structure ) secondary
Application ] ] RBP footprints.
and C bases. information. [12] structure.

Experimental Workflow and Methodologies

The general workflow for chemical probing-based in vivo RNA structure analysis involves

several key steps, from cell treatment to data analysis.
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Generalized workflow for in vivo RNA structure probing.
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Detailed Experimental Protocols

DMS-MaP-seq Protocol Summary:

Cell Treatment: Log-phase cells are treated with DMS in a fume hood.[13] DMS is highly
toxic and requires appropriate safety precautions.[13][14]

Quenching: The DMS reaction is quenched, typically with 3-mercaptoethanol.
RNA Extraction: Total RNA is isolated from the treated cells.

Reverse Transcription: A reverse transcriptase that reads through DMS-modified bases,
introducing mutations (primarily G to A for modified C, and T to C for modified A), is used to
generate cDNA.[5]

Library Preparation and Sequencing: The resulting cDNA is used to prepare a sequencing
library. Both targeted (for specific RNAs) and genome-wide approaches are possible.[14][15]

Data Analysis: Sequencing reads are aligned to the reference transcriptome, and mutation
rates at each position are calculated to determine DMS reactivity.

SHAPE-MaP and icSHAPE Protocol Summary:

Cell Treatment: Cells are treated with a SHAPE reagent (e.g., 1M7, NAI, or NAI-N3 for
icSHAPE).[6][7]

RNA Extraction: Total RNA is extracted.

icSHAPE Enrichment (for icSHAPE only): The azide group on NAI-N3 allows for biotinylation
via click chemistry, enabling the enrichment of modified RNA fragments.[9]

Reverse Transcription: A key step in SHAPE-MaP involves using a reverse transcriptase
under conditions (often with Mn2+) that cause it to misincorporate nucleotides at the site of
the 2'-O-adduct, creating mutations in the cDNA.[16]

Library Preparation and Sequencing: Libraries are prepared from the cDNA and sequenced.
[16]
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o Data Analysis: Mutation rates are calculated and normalized to generate SHAPE reactivity
profiles, which reflect the flexibility of each nucleotide.

Signaling Pathways and Logical Relationships

The interpretation of in vivo structure probing data often involves considering the cellular
context, such as the presence of RNA-binding proteins (RBPs) that can influence RNA
structure.
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Interpreting reactivity data in the context of RBP binding.

A decrease in reactivity at a specific site in an in vivo experiment compared to an in vitro
experiment can indicate that the site is protected by an RBP or involved in a tertiary interaction.
[17][18]

Concluding Remarks

The choice of an in vivo RNA structure probing technique is a critical decision in experimental
design. DMS-MaP-seq provides precise information on the pairing status of adenines and
cytosines. SHAPE-based methods, including SHAPE-MaP and icSHAPE, offer a broader view
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of RNA backbone flexibility for all four nucleotides. icSHAPE further enhances this by providing
a cleaner signal through the enrichment of modified RNAs.[8] While enzymatic methods like
PARS are highly informative for in vitro studies, their application in living cells is constrained by
the cell impermeability of the enzymatic probes.[11] By carefully considering the principles and
protocols outlined in this guide, researchers can select the most appropriate method to
illuminate the intricate world of in vivo RNA structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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